molecular formula C25H30N2O3S B2587093 N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide CAS No. 618406-05-6

N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B2587093
CAS No.: 618406-05-6
M. Wt: 438.59
InChI Key: JMESXJBPGPACPU-UHFFFAOYSA-N
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Description

The compound N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide is a thiophene-based heterocyclic molecule featuring:

  • A 4,5-dimethylthiophene core.
  • A morpholin-4-yl group attached to a 4-(propan-2-yl)phenyl moiety at the 3-position.
  • A furan-2-carboxamide substituent at the 2-position.

Its molecular formula is C₂₅H₂₉N₂O₃S, with a molecular weight of 437.58 g/mol.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S/c1-16(2)19-7-9-20(10-8-19)23(27-11-14-29-15-12-27)22-17(3)18(4)31-25(22)26-24(28)21-6-5-13-30-21/h5-10,13,16,23H,11-12,14-15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESXJBPGPACPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)C(C)C)N3CCOCC3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene and furan rings, followed by the introduction of the morpholine and phenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. For instance, derivatives of similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving caspase activation .

Antioxidant Activity

The antioxidant properties of compounds related to N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide have been evaluated using the DPPH radical scavenging method. These studies indicate that such compounds can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Antidepressant Potential

Emerging research suggests that similar compounds may exhibit antidepressant properties through modulation of neurotransmitter systems. The structural characteristics that allow for interaction with serotonin and norepinephrine receptors are being investigated to assess their efficacy in treating mood disorders .

Anticancer Activity Case Study

A study investigating the anticancer activity of a related compound demonstrated that it exhibited an IC50 value significantly lower than that of standard chemotherapeutics against the U87 glioblastoma cell line, indicating a potential for development into a new therapeutic agent .

Antioxidant Efficacy Case Study

In another investigation, compounds synthesized from similar frameworks were tested for their antioxidant capacity against various radicals. Results showed that some derivatives had antioxidant activity exceeding that of established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism by which N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Features and Activities

The following table summarizes structural analogs identified in the literature, highlighting differences in substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Noted Activities/Applications References
Target Compound C₂₅H₂₉N₂O₃S 437.58 Morpholin-4-yl, 4-(propan-2-yl)phenyl, furan-2-carboxamide Not explicitly stated
N-{4,5-Dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide C₂₆H₂₇N₃O₅S 493.58 Pyridinylamino, 3,4,5-trimethoxyphenyl Not specified
2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide C₂₃H₂₅N₃O₂ 375.47 Morpholin-4-yl, 4-(propan-2-yl)phenyl, cyano Intermediate in drug synthesis
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide C₁₈H₁₈ClN₃OS 359.87 4-Methylphenylimino, 2-chlorophenyl Antimicrobial, antifungal
N-[4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl]-4-methoxy-benzamide C₂₄H₂₇N₃O₃S 437.56 Morpholin-4-yl, pyridin-2-yl, 4-methoxy-benzamide Not specified
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.40 Thiazole core, 3-methoxybenzyl Not specified

Analysis of Structural and Functional Differences

Core Heterocycle Variations :

  • The target compound and most analogs (e.g., ) retain a thiophene core , critical for π-π stacking interactions. In contrast, the compound from uses a thiazole core , which may alter electronic properties and metabolic stability.

Substituent Effects :

  • Morpholine vs. Pyridine : Morpholine (target compound) improves water solubility compared to pyridine (), but pyridine may enhance aromatic interactions in binding pockets.
  • Bulky Hydrophobic Groups : The 4-(propan-2-yl)phenyl group in the target compound and contrasts with the smaller 3,4,5-trimethoxyphenyl group in , affecting steric hindrance and lipophilicity.

The cyano group in could increase reactivity as a Michael acceptor, making it useful in covalent inhibitor design.

Physicochemical Properties

  • Molecular Weight : The target compound (437.58 g/mol) falls within the acceptable range for drug-like molecules (≤500 g/mol), similar to analogs in and .
  • Polar Groups: Morpholine and furan-2-carboxamide in the target compound enhance polarity compared to the pyridinylamino group in .

Biological Activity

N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a furan moiety, and a morpholine group. Its structural formula can be represented as follows:

C21H28N2O2S\text{C}_{21}\text{H}_{28}\text{N}_2\text{O}_2\text{S}

This molecular configuration suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was evaluated for its efficacy against various cancer cell lines, showing IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF75.0Apoptosis induction
Compound BHeLa3.5PI3K/Akt inhibition
N-{...}A5494.8MAPK pathway modulation

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE). Compounds with similar structures have been identified as potent AChE inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, studies indicate that certain derivatives exhibit IC50 values ranging from 0.29 μM to 1.18 μM against AChE, suggesting strong inhibitory activity .

Table 2: AChE Inhibition Potency

Compound NameIC50 (μM)Source
Compound C0.29Electric Eel AChE
Compound D1.18Horse Serum Butyrylcholinesterase

Case Studies

A notable case study involved the synthesis and evaluation of a series of furan derivatives, including N-{...}, which were tested for both anticancer and AChE inhibitory activities. The results indicated that modifications in the furan and thiophene rings significantly enhanced biological activity. Specifically, the introduction of alkyl substituents improved solubility and bioavailability, leading to increased efficacy in vitro and in vivo .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
  • Enzyme Inhibition : It acts as a reversible inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Signal Transduction Modulation : The compound may alter signaling pathways involved in cell growth and survival.

Q & A

Q. What are the key synthetic methodologies and optimization strategies for N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with the coupling of a substituted thiophene intermediate with morpholine and isopropylphenyl groups. A critical step is the formation of the carboxamide bond, often achieved using 5-nitrofuran-2-carboxylic acid chloride under basic conditions (e.g., triethylamine in dichloromethane or THF) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction yields for heterocyclic coupling steps .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures ≥95% purity .
  • Catalysts : Morpholine derivatives may require catalytic bases like K2_2CO3_3 for alkylation steps .

Q. How is the structural integrity of this compound confirmed in academic research?

Rigorous analytical techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., morpholine protons at δ 2.4–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ ion matching theoretical values within 1 ppm error) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (Rf_f = 0.3–0.5 in ethyl acetate) tracks reaction progress .

Q. What preliminary biological screening approaches are used to assess its activity?

Initial screening focuses on:

  • In vitro assays : Cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus or E. coli), and enzyme inhibition (e.g., COX-2 or urease) .
  • Dose-response curves : IC50_{50} values are calculated using nonlinear regression (e.g., GraphPad Prism) .
  • Control compounds : Structural analogs (e.g., morpholine-containing derivatives) are tested in parallel to establish structure-activity trends .

Advanced Research Questions

Q. How can QSAR studies guide structural modifications to enhance biological activity?

Quantitative Structure-Activity Relationship (QSAR) models analyze substituent effects:

  • Descriptors : LogP (lipophilicity), molar refractivity, and electron-withdrawing/donating groups (e.g., nitro in 5-nitrofuran) correlate with activity .
  • Case Study : Introducing a 4-methoxyphenyl group (as in related compounds) improves solubility and COX-2 inhibition by 30% .
  • Software tools : Schrödinger Maestro or MOE generate 3D-QSAR models using crystallographic data .

Q. What role does X-ray crystallography play in understanding its molecular interactions?

  • Structure determination : SHELX software refines crystallographic data (e.g., space group P21_1/c, resolution ≤1.0 Å) to resolve bond angles and torsional strain .
  • Binding interactions : Morpholine oxygen forms hydrogen bonds with target proteins (e.g., COX-2 active site), validated via docking (AutoDock Vina) .
  • Polymorphism screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms for formulation .

Q. How do researchers evaluate metabolic stability and enzyme-mediated degradation?

  • In vitro assays : Liver microsomes (human/rat) quantify metabolic half-life (t1/2_{1/2}) via LC-MS/MS .
  • CYP450 inhibition : Fluorogenic probes (e.g., CYP3A4) assess competitive inhibition risks .
  • Aldehyde oxidase (AO) susceptibility : Computational models predict sites of oxidation (e.g., furan ring) .

Q. How can contradictory biological data across studies be resolved?

  • Experimental replication : Standardize assays (e.g., ATP levels for cytotoxicity) across labs .
  • Statistical analysis : Multivariate ANOVA identifies confounding variables (e.g., serum concentration in cell culture) .
  • Structural analogs : Compare data with compounds like N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide to isolate substituent effects .

Table 1: Structurally Similar Compounds and Their Applications

Compound NameKey FeaturesBiological ActivityReference
N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamideNitrofuran, morpholineAntimicrobial, COX-2 inhibition
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamideChlorophenoxy, dual heterocyclesAnticancer (IC50_{50} = 5 µM)
N-(3-chloro-4-methylphenyl)-2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTriazole, pyridineUrease inhibition (Ki = 0.8 µM)

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